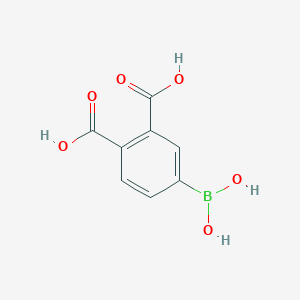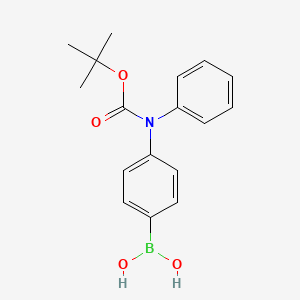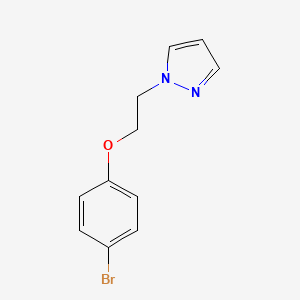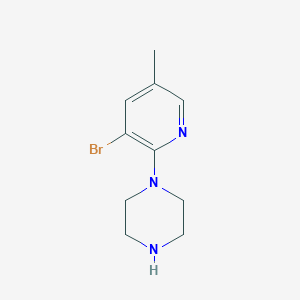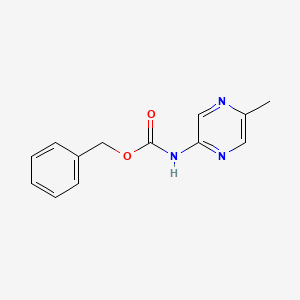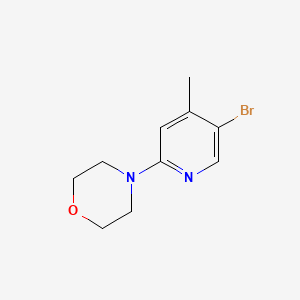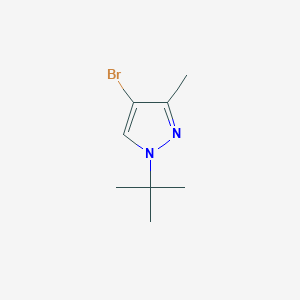![molecular formula C11H11BrN2O3 B1522784 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid CAS No. 1305324-53-1](/img/structure/B1522784.png)
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid
Übersicht
Beschreibung
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid (4-Bromo-2-TBOCP) is an organic compound that is used in various scientific research applications. It is a heterocyclic compound that contains a bromo group and a carboxylic acid group, both of which are important functional groups in organic chemistry. 4-Bromo-2-TBOCP is known to be a useful reagent in the synthesis of various compounds and has been used in the development of various drugs and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Regioselective Metalation and Formation of Derivatives
One study detailed the regioselective metalation of 2-diethylaminooxazolo[4, 5-b]pyridine with tert-butyllithium, emphasizing the ortho-directing function of the fused 2-dialkylaminooxazolo group in the bicyclic system. This process facilitates the creation of 7-substituted derivatives through reaction with various electrophiles, showcasing a pathway for the synthesis of functionalized compounds (Lever, Werblood, & Russell, 1993).
Synthesis of 2-Oxazolone-4-Carboxylates
Another research focused on the synthesis of 2-oxazolone-4-carboxylates from 3-nosyloxy- and 3-bromo-2-ketoesters. This study introduces methods yielding these heterocycles in good yields, which are precursors for further chemical transformations, including N-acylation, reduction to alcohols, and saponification coupled with amino acids, highlighting the versatility of oxazolone derivatives in organic synthesis (Okonya, Hoffman, & Johnson, 2002).
Intermolecular Ene-Type Reaction
Research by Mosey et al. (2008) explores the synthesis of tert-alkyl amino hydroxy carboxylic esters via an oxazolone-mediated ene-type reaction. This method provides access to biologically relevant structures, underscoring the importance of oxazolones in synthesizing complex organic molecules (Mosey, Fisk, Friebe, & Tepe, 2008).
Synthesis of Functionalized Oxazolones
The study by Istrate et al. (2008) discusses a sequence of Cu(II)- and Au(I)-catalyzed transformations leading to the synthesis of diversely 1,5-disubstituted oxazolones. This sequence demonstrates the mild conditions employed for the efficient and rapid synthesis of these compounds, highlighting the utility of catalytic processes in generating oxazolone derivatives with potential applications in various fields (Istrate, Buzas, Jurberg, Odabachian, & Gagosz, 2008).
Eigenschaften
IUPAC Name |
4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-11(2,3)10-14-6-7(17-10)5(9(15)16)4-13-8(6)12/h4H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLPJXWLIMBZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149338 | |
| Record name | Oxazolo[4,5-c]pyridine-7-carboxylic acid, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1305324-53-1 | |
| Record name | Oxazolo[4,5-c]pyridine-7-carboxylic acid, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolo[4,5-c]pyridine-7-carboxylic acid, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



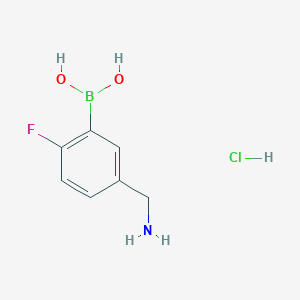
![[(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1522703.png)
![2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate](/img/structure/B1522706.png)

